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molecular formula C15H12ClN3 B8308676 2-chloro-N-(pyridin-3-ylmethyl)quinolin-8-amine

2-chloro-N-(pyridin-3-ylmethyl)quinolin-8-amine

Cat. No. B8308676
M. Wt: 269.73 g/mol
InChI Key: HTESYAFKDFOGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685970B2

Procedure details

A mixture of 2-chloroquinolin-8-amine (1.75 g, 9.8 mmol), 3-pyridinecarbaldehyde (2.14 g, 20 mmol) and AcOH (1.2 g, 20 mmol) in MeOH (10 mL) were added NaCNBH3 (1.26 g, 20 mmol) in portions at room temperature, then the reaction mixture was stirred at room temperature for 5 h. The reaction was concentrated in vacuo, and the residue was taken up in CH2Cl2. The solution was washed with water (1×50 mL), dried over Na2SO4, concentrated and purified by silica gel column (20:1 pentane/ethyl acetate) to give 2-chloro-N-(pyridin-3-ylmethyl)quinolin-8-amine as a yellow oil (2.1 g, yield 80%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH2:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=O)[CH:14]=1.CC(O)=O.[BH3-]C#N.[Na+]>CO>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH:12][CH2:19][C:15]3[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=3)[CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=C1)N
Name
Quantity
2.14 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
1.2 g
Type
reactant
Smiles
CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
WASH
Type
WASH
Details
The solution was washed with water (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column (20:1 pentane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C=C1)NCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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